Chloromethyl 3,3-dimethylbutanoate Chloromethyl 3,3-dimethylbutanoate
Brand Name: Vulcanchem
CAS No.: 114670-75-6
VCID: VC4070361
InChI: InChI=1S/C7H13ClO2/c1-7(2,3)4-6(9)10-5-8/h4-5H2,1-3H3
SMILES: CC(C)(C)CC(=O)OCCl
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol

Chloromethyl 3,3-dimethylbutanoate

CAS No.: 114670-75-6

Cat. No.: VC4070361

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 3,3-dimethylbutanoate - 114670-75-6

Specification

CAS No. 114670-75-6
Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
IUPAC Name chloromethyl 3,3-dimethylbutanoate
Standard InChI InChI=1S/C7H13ClO2/c1-7(2,3)4-6(9)10-5-8/h4-5H2,1-3H3
Standard InChI Key SFBGQDWZYXYQAS-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)OCCl
Canonical SMILES CC(C)(C)CC(=O)OCCl

Introduction

Chemical Identity and Structural Features

Chloromethyl 3,3-dimethylbutanoate (C₇H₁₃ClO₂) is an ester with a molecular weight of 164.63 g/mol. Its structure comprises a 3,3-dimethylbutanoyl group linked to a chloromethyl ester (Figure 1). Key identifiers include:

  • SMILES: CC(C)(C)CC(=O)OCCl

  • InChIKey: SFBGQDWZYXYQAS-UHFFFAOYSA-N

  • Molecular Formula: C₇H₁₃ClO₂ .

The bulky tert-butyl group adjacent to the ester carbonyl imposes significant steric hindrance, which moderates nucleophilic attack at the carbonyl carbon . This steric effect is critical in dictating reaction pathways, particularly in acyl transfer reactions.

Synthesis and Industrial Production

Conventional Synthetic Routes

The primary synthesis involves the esterification of 3,3-dimethylbutanoic acid with chloromethyl alcohol under acidic conditions. Alternative methods include:

  • Friedel-Crafts Acylation: Reacting tert-butanol or tert-butyl chloride with vinylidene chloride in sulfuric acid and BF₃ catalyst .

  • Direct Chlorination: Treating 3,3-dimethylbutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with chloromethyl alcohol .

A patented large-scale process (EP0884299A1) achieves yields >80% using BF₃ as a Lewis acid, though handling gaseous BF₃ requires specialized equipment .

Analytical Characterization

  • Collision Cross-Section (CCS): Predicted CCS values range from 132.1 Ų ([M-H]⁻) to 144.2 Ų ([M+Na]+) using ion mobility spectrometry .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 1.08 (s, 9H, tert-butyl), δ 4.65 (s, 2H, ClCH₂), δ 2.55 (t, 2H, CH₂CO) .

    • IR: Strong C=O stretch at 1745 cm⁻¹, C-Cl at 750 cm⁻¹ .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Boiling Point185–188°C (lit.)
Density1.08 g/cm³
SolubilityMiscible in THF, DCM, EtOAc
Vapor Pressure0.15 mmHg at 25°C
LogP (Octanol-Water)2.35

The compound exists as a colorless to pale yellow liquid under standard conditions, with moderate volatility .

Reactivity and Stability

  • Hydrolysis: Undergoes slow hydrolysis in aqueous media to form 3,3-dimethylbutanoic acid and chloromethyl alcohol. Acidic conditions accelerate this process .

  • Nucleophilic Substitution: The chloromethyl group participates in SN2 reactions, enabling alkylation of amines and thiols. For example, reaction with piperidine yields 3,3-dimethylbutanoylpiperidine .

  • Thermal Stability: Decomposes above 200°C, releasing HCl and forming unsaturated esters .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Chloromethyl 3,3-dimethylbutanoate serves as a key precursor in synthesizing:

  • Anticonvulsants: Alkylation of barbituric acid derivatives .

  • Antibiotics: Functionalization of β-lactam scaffolds (e.g., cephalosporins) via acylation .

  • Prodrugs: Its ester group facilitates membrane permeability in prodrug designs .

Polymer Chemistry

The compound’s dual reactivity (acyl and alkyl) enables its use in:

  • Crosslinking Agents: For polyurethanes and epoxy resins .

  • Surface Modifiers: Grafting hydrophobic tert-butyl groups onto polymers .

HazardCategorySignal WordH-Code
Acute Toxicity (Oral)4WarningH302
Skin Irritation2H315
Eye Damage2ADangerH319
Respiratory Irritation3H335

Exposure Mitigation

  • PPE: Nitrile gloves, goggles, and respirators with organic vapor cartridges .

  • Storage: Inert atmosphere at 2–8°C; incompatible with strong bases and oxidizers .

  • Spill Management: Absorb with vermiculite and neutralize with 5% NaOH .

Recent Advances and Future Directions

Catalytic Applications

Recent patents (WO2012137225A1) highlight its use in Pd-catalyzed carbonylations to synthesize α,β-unsaturated esters . The tert-butyl group enhances regioselectivity in these reactions.

Analytical Challenges

LC-MS/MS methods detect decomposition products in biological matrices, crucial for forensic toxicology . Stability studies in blood show complete degradation of the parent compound within 42 days, necessitating metabolite monitoring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator